tert-Butyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BNO4/c1-15(2,3)21-14(20)19-13-11-9-8-10-12(13)18-22-16(4,5)17(6,7)23-18/h8-11H,1-7H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVHGGVGVAUJQBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378293 | |
| Record name | tert-Butyl [2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159624-15-4 | |
| Record name | tert-Butyl [2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 159624-15-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthesis of tert-Butyl (2-Bromophenyl)Carbamate
The precursor tert-butyl (2-bromophenyl)carbamate is synthesized via Boc protection of 2-bromoaniline. Reacting 2-bromoaniline (1.0 equiv) with di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) in dichloromethane (DCM) and triethylamine (TEA, 1.5 equiv) at 0°C affords the protected intermediate in 85–92% yield. The reaction proceeds via nucleophilic attack of the amine on Boc₂O, followed by elimination of CO₂.
Palladium-Catalyzed Borylation
Miyaura borylation introduces the boronate ester using bis(pinacolato)diboron (B₂Pin₂, 1.5 equiv) and Pd(dppf)Cl₂ (5 mol%) in dimethylacetamide (DMA) at 80°C for 12 h. Key parameters:
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Solvent: DMA enhances catalyst stability.
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Base: Potassium acetate (KOAc, 3.0 equiv) neutralizes HBr byproducts.
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Yield: 68–75% after purification by silica gel chromatography.
Mechanism: Oxidative addition of Pd(0) to the C–Br bond forms a Pd(II) complex, which undergoes transmetallation with B₂Pin₂. Reductive elimination yields the boronate ester.
Carbamate Formation on Boronate-Containing Anilines
Synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Aniline
Starting from 2-nitrophenylboronic acid pinacol ester, catalytic hydrogenation (H₂, 1 atm, 10% Pd/C, ethanol) reduces the nitro group to an amine (90–95% yield).
Boc Protection of the Amine
The amine reacts with Boc₂O (1.1 equiv) in DCM and TEA (1.2 equiv) at 0°C, achieving 80–88% yield.
Challenges:
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Boronate Stability: Prolonged exposure to moisture hydrolyzes the dioxaborolane ring. Anhydrous conditions (argon atmosphere) and molecular sieves are critical.
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Side Reactions: Over-Bocylation is mitigated by stoichiometric control.
Direct Carbamoylation of Phenolic Boronate Esters
Synthesis of 2-Hydroxyphenylboronic Acid Pinacol Ester
2-Bromophenol undergoes Miyaura borylation (B₂Pin₂, Pd(dba)₂, SPhos ligand, KOAc) in dioxane at 100°C (60–65% yield).
Carbamate Formation via Carbamoyl Chloride
Reacting the phenol with N,N-diisopropylcarbamoyl chloride (1.2 equiv) and TEA (1.3 equiv) in toluene at 150°C (microwave, 1 h) forms the carbamate (55–60% yield).
Limitations:
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Low Nucleophilicity: Phenols require harsher conditions than alcohols.
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Side Products: Self-condensation of carbamoyl chloride occurs if TEA is insufficient.
Comparative Analysis of Synthetic Routes
| Method | Yield | Advantages | Disadvantages |
|---|---|---|---|
| Miyaura Borylation | 68–75% | Scalable, uses commercial catalysts | Requires inert conditions |
| Boc Protection of Amine | 80–88% | Mild conditions, high purity | Sensitive to boronate hydrolysis |
| Phenolic Carbamoylation | 55–60% | Direct functionalization | Low yield, side reactions |
Optimization and Troubleshooting
Enhancing Miyaura Borylation Efficiency
Purification Strategies
Stability Considerations
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Hydrolysis Prevention: Storage under argon at −20°C extends shelf life to 6 months.
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Thermal Decomposition: TGA-MS shows 5% mass loss at 150°C, indicating decomposition onset.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
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ESI-MS: [M+H]⁺ m/z 334.18 (calc. 334.20).
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: Reduction reactions can convert the boronic ester to corresponding alcohols.
Substitution: The compound can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate.
Major Products:
Oxidation: Boronic acids.
Reduction: Alcohols.
Substitution: Biaryl or vinyl-aryl compounds.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of tert-Butyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is in the development of pharmaceutical compounds. The incorporation of boron-containing moieties into drug design has been shown to enhance biological activity and selectivity.
Anticancer Research
Research indicates that compounds containing boron can be effective in targeting cancer cells. For instance, derivatives of this compound have been studied for their potential to inhibit tumor growth by interfering with cellular signaling pathways. The dioxaborolane structure is particularly noted for its ability to stabilize certain reactive intermediates that are crucial in anticancer activity .
Drug Delivery Systems
The compound's unique chemical structure allows it to be used as a prodrug or in drug delivery systems. It can be modified to release active pharmaceutical ingredients in a controlled manner, improving therapeutic efficacy and reducing side effects .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis.
Cross-Coupling Reactions
This compound is utilized in Suzuki-Miyaura cross-coupling reactions due to the presence of the boron atom. It facilitates the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids or esters . This application is crucial for synthesizing complex organic molecules found in pharmaceuticals and agrochemicals.
Synthesis of Functional Materials
The compound can also be employed in the synthesis of functional materials such as polymers and nanomaterials. Its ability to form stable complexes with metals enhances its utility in creating advanced materials with tailored properties .
Material Science
In material science, this compound is explored for its potential applications in coatings and composites.
Coatings
The incorporation of boron-containing compounds into coatings can improve their mechanical strength and thermal stability. Research shows that these coatings exhibit enhanced resistance to environmental degradation .
Composite Materials
This compound can be used to develop composite materials with improved properties such as lightweight and high strength-to-weight ratios. Its role as a coupling agent can enhance the adhesion between different phases within composite materials .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of tert-Butyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate involves its ability to form stable boronic ester linkages. These linkages can interact with various molecular targets, including enzymes and receptors, through reversible covalent bonding. This interaction can modulate the activity of the target molecules, leading to desired biological or chemical effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes structural analogues and their key differences:
Key Observations :
- Electronic Effects : Chloro-substituted analogues (e.g., ) exhibit enhanced reactivity in electrophilic aromatic substitution due to electron-withdrawing effects .
- Steric Effects : Phenethyl-substituted derivatives () show reduced coupling yields compared to the target compound, likely due to increased steric bulk .
- Solubility : Incorporation of heterocycles (e.g., oxetane in ) improves aqueous solubility, broadening utility in medicinal chemistry .
Stability and Reactivity
- The tert-butyl carbamate group in the target compound provides superior stability against hydrolysis compared to methyl or benzyl carbamates, as evidenced by NMR studies .
- Boronate esters with electron-deficient aryl rings (e.g., ) exhibit faster oxidative deboronation but higher reactivity in cross-couplings .
- Silica gel chromatography is commonly used for purification, though oxetane-containing derivatives () require specialized gradients due to polarity .
Biological Activity
Tert-Butyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.
The molecular formula of this compound is , with a molecular weight of approximately 361.3 g/mol. The compound is characterized by the presence of a dioxaborolane moiety which enhances its reactivity and biological interactions.
Research indicates that compounds containing dioxaborolane groups can influence various biological pathways. Specifically, this compound has been studied for its potential role as an inhibitor of β-secretase and acetylcholinesterase. These activities are crucial for preventing the aggregation of amyloid beta peptides (Aβ), which are implicated in neurodegenerative diseases such as Alzheimer's disease.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits moderate protective effects against oxidative stress induced by Aβ in astrocyte cultures. The compound significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and other inflammatory markers in treated cells compared to controls .
Table 1: In Vitro Effects on Astrocytes
| Treatment | TNF-α Reduction (%) | Aβ Aggregation Inhibition (%) |
|---|---|---|
| Control | - | - |
| Compound Treatment | 20 | 85 |
In Vivo Studies
In vivo investigations have shown that while the compound exhibits some protective effects against cognitive decline induced by scopolamine in rodent models, these effects were less pronounced compared to standard treatments like galantamine. The bioavailability of the compound in the brain was noted as a limiting factor for its efficacy .
Table 2: In Vivo Efficacy Comparison
| Treatment | Cognitive Function Improvement (%) | Bioavailability in Brain (%) |
|---|---|---|
| Control | - | - |
| Tert-butyl Carbamate | 20 | Low |
| Galantamine | 50 | High |
Case Studies
A notable study assessed the neuroprotective effects of tert-butyl carbamate in models of Alzheimer's disease. The study highlighted a reduction in oxidative stress markers and inflammation but concluded that further optimization of the compound's delivery to the brain is necessary for enhancing its therapeutic potential .
Q & A
Q. Key Methodological Considerations :
- Catalysts : Pd(dba)₂ or Pd(OAc)₂ with phosphine ligands.
- Reagents : B₂pin₂, KOAc (base), and anhydrous solvents (e.g., dioxane).
- Purification : Column chromatography (silica gel) with hexane/ethyl acetate gradients .
How is the structure of this compound verified after synthesis?
Basic Research Question
Structural confirmation relies on 1H NMR , 13C NMR , and mass spectrometry (MS) . For example:
- 1H NMR (500 MHz, CDCl₃): δ 1.33 (s, 12H, pinacol CH₃), 1.52 (s, 9H, tert-butyl), 7.3–7.6 (m, aromatic protons) .
- MS (DART) : Exact mass matches calculated values (e.g., C₁₈H₂₈BNO₅: [M+H]⁺ = 356.204) .
Advanced Tip : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in aromatic regions and confirm regioselectivity of borylation .
How do yields vary between chloro- and bromoarene precursors, and what factors contribute to these differences?
Advanced Research Question
Yields differ significantly depending on the aryl halide. For instance, bromoarenes yield 65% product vs. 32% for chloroarenes under identical conditions . This discrepancy arises from:
Q. Mitigation Strategies :
- Use bulky ligands (e.g., SPhos) to stabilize Pd intermediates.
- Optimize reaction time and temperature to minimize side reactions .
What strategies are effective in minimizing byproduct formation during the synthesis?
Advanced Research Question
Byproducts (e.g., protodeboronated species or homocoupled biaryls) can be suppressed via:
- Dry Conditions : Moisture degrades boronate esters; use anhydrous solvents and inert atmospheres.
- Ligand Screening : Electron-rich ligands (e.g., XPhos) improve selectivity for cross-coupling over homocoupling.
- Additives : K₃PO₄ or Cs₂CO₃ enhances transmetallation efficiency in Suzuki-Miyaura reactions .
Case Study : Silica gel chromatography effectively separates boronate esters from polar byproducts, as demonstrated in purifying tert-butyl carbamate derivatives .
How does this compound participate in Suzuki-Miyaura cross-coupling reactions, and what catalytic systems are optimal?
Advanced Research Question
The boronate ester moiety enables C–C bond formation with aryl/heteroaryl halides. Optimized conditions include:
- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).
- Base : K₂CO₃ or Na₂CO₃ in H₂O/dioxane mixtures.
- Substrate Scope : Compatible with electron-deficient and neutral aryl halides.
Mechanistic Insight : The boronate ester undergoes transmetallation with Pd, followed by reductive elimination to form biaryl products. Steric hindrance from the tert-butyl group may slow coupling; adjust ligand bulk to compensate .
What analytical challenges arise in characterizing meta-substituted derivatives of this compound?
Advanced Research Question
meta-Substitution complicates NMR interpretation due to symmetry loss and signal splitting. For example, tert-butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzyl)carbamate shows distinct aromatic splitting patterns in 1H NMR (δ 7.4–7.8 ppm) .
Q. Resolution Strategies :
- Use low-temperature NMR to reduce signal broadening.
- Employ NOE experiments to confirm substitution patterns.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
